1-Amino-2-nitrocyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-nitrocyclopentanecarboxylic acid is a naturally occurring nitro compound produced by the fungus Aspergillus wentii.
Vorbereitungsmethoden
The synthesis of 1-amino-2-nitrocyclopentanecarboxylic acid involves several steps. One common method includes the nitration of cyclopentanecarboxylic acid followed by amination. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and amination processes. Industrial production methods may involve the use of biotechnological approaches, such as fermentation using Aspergillus wentii, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
1-Amino-2-nitrocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-nitrocyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its role in plant growth regulation, particularly in inhibiting mitosis in root tips and apical buds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of 1-amino-2-nitrocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. In plants, it inhibits mitosis by interfering with the normal function of microtubules, leading to the loss of apical dominance. The exact molecular targets and pathways in other organisms are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-nitrocyclopentanecarboxylic acid can be compared with other nitro compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role in plant growth regulation.
2-Amino-2-methyl-1-propanol: Used in various industrial applications.
Nitrocyclohexane derivatives: Studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, particularly in plant growth regulation.
Eigenschaften
CAS-Nummer |
2381-86-4 |
---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
1-amino-2-nitrocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(9)10)3-1-2-4(6)8(11)12/h4H,1-3,7H2,(H,9,10) |
InChI-Schlüssel |
QYHZCEGUXLBLDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.